

# Spectral Analysis of 4-Bromoveratrole: A Technical Overview

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## Compound of Interest

Compound Name: 4-Bromoveratrole

Cat. No.: B120743

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This guide provides a detailed analysis of the spectral data for **4-Bromoveratrole** (CAS No: 2859-78-1), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Molecular Structure and Properties

- IUPAC Name: 4-bromo-1,2-dimethoxybenzene
- Molecular Formula:  $C_8H_9BrO_2$  [1][2]
- Molecular Weight: 217.06 g/mol [1][2][3]
- Appearance: Clear colorless to slightly yellow liquid [4][5]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.50	Doublet (d)	8.4	1H	Ar-H
6.90	Doublet (d)	2.0	1H	Ar-H
6.80	Doublet of doublets (dd)	8.4, 2.0	1H	Ar-H
3.85	Singlet (s)	N/A	3H	-OCH <sub>3</sub>
3.80	Singlet (s)	N/A	3H	-OCH <sub>3</sub>
Solvent: DMSO-d <sub>6</sub> , Spectrometer Frequency: 400 MHz[1]				

The carbon-13 NMR spectrum details the types of carbon atoms present in the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
150.3	Ar-C (quaternary)
148.8	Ar-C (quaternary)
123.5	Ar-C
115.3	Ar-C
113.8	Ar-C
112.3	Ar-C (quaternary, C-Br)
56.2	-OCH <sub>3</sub>
56.0	-OCH <sub>3</sub>
Solvent: DMSO-d <sub>6</sub> , Spectrometer Frequency: 100 MHz[1]	

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. While specific peak-by-peak data for **4-Bromoveratrole** is not detailed in the provided search results, a conforming spectrum would exhibit characteristic absorptions for its functional groups.<sup>[4][6]</sup>

Wavenumber Range (cm <sup>-1</sup> )	Vibration Type	Functional Group
~3000-2850	C-H Stretch	Aromatic & Alkyl
~1600-1450	C=C Stretch	Aromatic Ring
~1250-1000	C-O Stretch	Aryl Ether
~1000-650	C-Br Stretch	Aryl Halide

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

m/z	Interpretation	Notes
216 & 218	[M] <sup>+</sup> and [M+2] <sup>+</sup>	Molecular ion peaks. The presence of two peaks of nearly equal intensity is characteristic of a compound containing one bromine atom (due to the natural abundance of <sup>79</sup> Br and <sup>81</sup> Br isotopes).
201 & 203	[M-CH <sub>3</sub> ] <sup>+</sup>	Loss of a methyl group.
173 & 175	[M-CH <sub>3</sub> -CO] <sup>+</sup>	Subsequent loss of carbon monoxide.
The molecular weight of 4-Bromoveratrole is 217.06 g/mol . <sup>[1][3]</sup>		

## Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a liquid sample like **4-Bromoveratrole**.

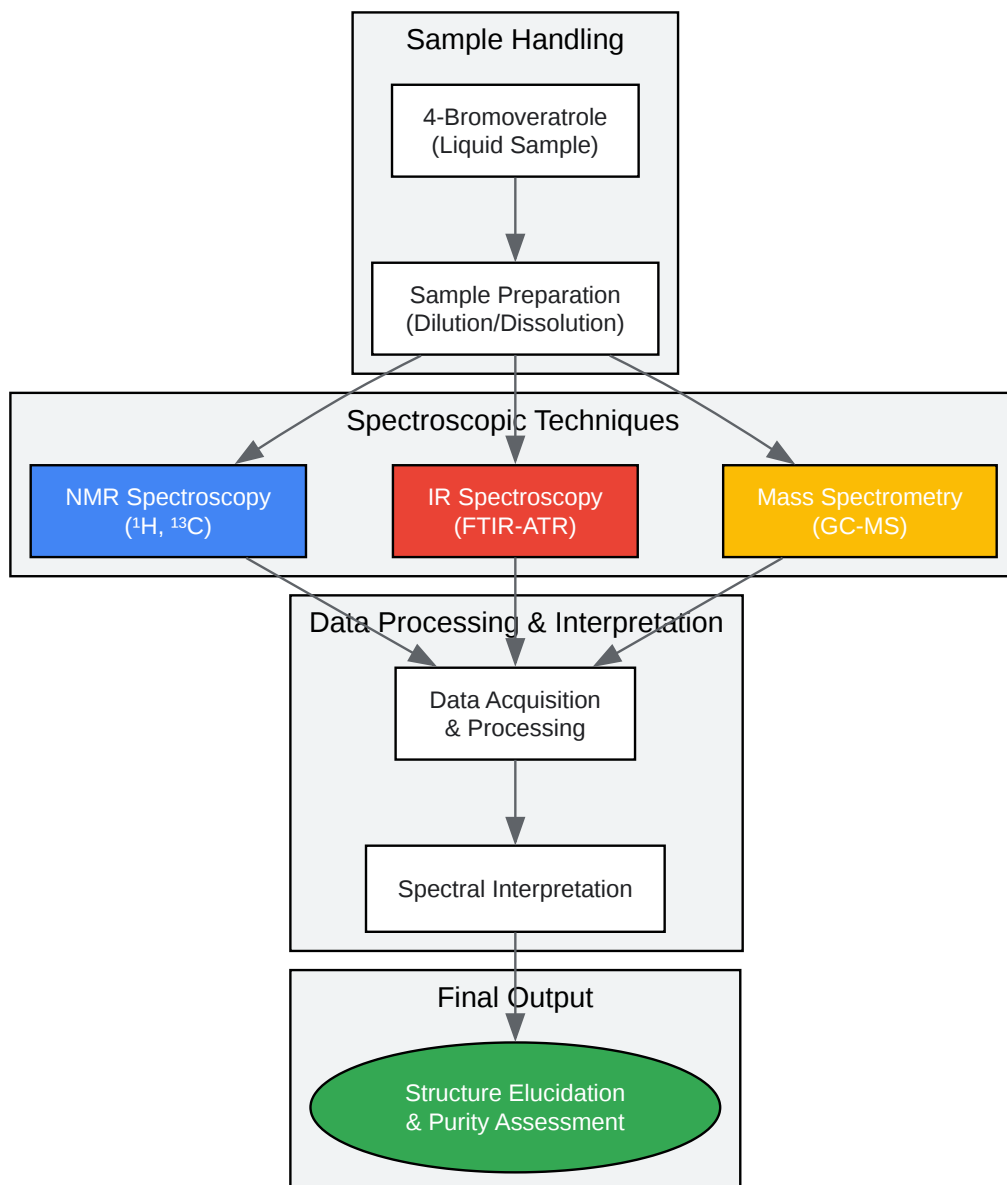
- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-Bromoveratrole** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a clean NMR tube.[\[7\]](#)
- **Instrument Setup:** Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent and shim the magnetic field to achieve homogeneity.[\[8\]](#)
- **Data Acquisition:** Set the appropriate acquisition parameters (e.g., pulse program, number of scans, spectral width). For <sup>1</sup>H NMR, 8-16 scans are typical, while <sup>13</sup>C NMR may require more scans for a good signal-to-noise ratio.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- **Data Processing:** Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak or TMS).
- **Background Scan:** Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to account for atmospheric and instrument absorptions.[\[10\]](#)
- **Sample Application:** Place a small drop of liquid **4-Bromoveratrole** directly onto the ATR crystal surface.[\[10\]](#)
- **Spectrum Acquisition:** Acquire the sample spectrum over a typical range of 4000-400 cm<sup>-1</sup>. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[\[10\]](#)
- **Cleaning:** Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe after the measurement.[\[10\]](#)
- **Sample Introduction:** Dilute the **4-Bromoveratrole** sample in a volatile organic solvent (e.g., dichloromethane or methanol). Inject a small volume (typically 1 µL) into the Gas Chromatograph (GC) inlet.

- **Chromatographic Separation:** The sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated compound then enters the mass spectrometer.
- **Ionization:** In the ion source (e.g., using Electron Impact - EI), the molecules are bombarded with electrons to generate charged ions and fragments.
- **Mass Analysis:** The ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ( $m/z$ ) ratio.[\[11\]](#)
- **Detection:** A detector records the abundance of each ion, generating a mass spectrum.[\[11\]](#)

## Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

## Workflow for Spectroscopic Analysis of 4-Bromoveratrole

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